

An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy7

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This technical guide provides a comprehensive overview of the chemical properties, applications, and relevant experimental workflows for **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**, a heterobifunctional linker and near-infrared fluorescent dye. This molecule is of significant interest to researchers in drug development, particularly in the fields of bioconjugation, molecular imaging, and targeted protein degradation.

Core Molecular Data

The fundamental properties of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** are summarized in the table below. This data is essential for accurate experimental design, including molar calculations and analytical characterization.

Property	Value	Reference
Molecular Formula	C46H66ClN5O8	[1][2]
Molecular Weight	852.50 g/mol	[1][2][3]
CAS Number	2107273-40-3	[1][2]

Chemical Structure and Functionality

N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a complex molecule comprising three key functional domains:

- **Cy7 (Cyanine7) Dye:** A near-infrared fluorescent dye that serves as a reporter moiety for imaging applications.
- **Two PEG4 (Polyethylene Glycol) Spacers:** These hydrophilic linkers enhance the solubility of the molecule in aqueous media, which is crucial for biological applications.^[2] The PEG spacers also provide flexibility and reduce steric hindrance.
- **Azide (N₃) Group:** This functional group is a key component for "click chemistry," a class of highly efficient and specific bioorthogonal reactions.^{[3][4]}

The presence of the azide group allows this molecule to be conjugated to other molecules containing a terminal alkyne or a strained cyclooctyne (e.g., DBCO or BCN) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.^[4]

Experimental Protocols and Applications

While specific, detailed protocols for every application of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** are proprietary or publication-specific, a generalized workflow for its primary application in bioconjugation via click chemistry is outlined below. This molecule is frequently used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^[4]

General Protocol for Bioconjugation using Click Chemistry

This protocol describes a generalized procedure for labeling a target molecule containing an alkyne group with **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**.

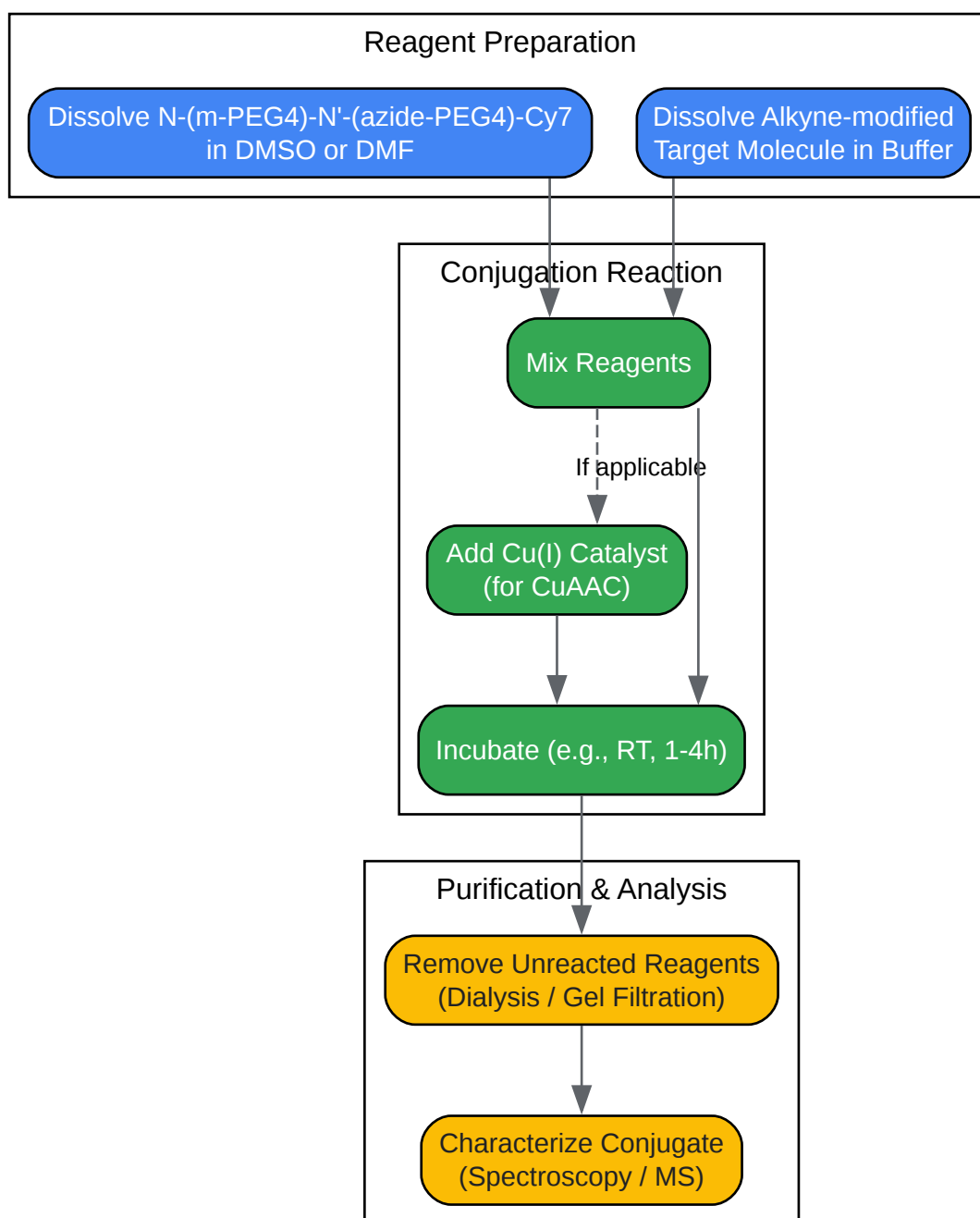
Materials:

- **N-(m-PEG4)-N'-(azide-PEG4)-Cy7**
- Alkyne-modified target molecule (e.g., protein, peptide, or small molecule)
- For CuAAC: Copper(I) catalyst (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).
- For SPAAC: A target molecule modified with a strained alkyne (e.g., DBCO).

- Reaction Buffer: A non-amine-containing buffer, such as phosphate-buffered saline (PBS), at pH 7-9.
- Solvent: DMSO or DMF to dissolve the linker.
- Purification system: Dialysis or gel filtration column to remove unreacted reagents.

Procedure:

- Reagent Preparation:
 - Immediately before use, prepare a stock solution of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** in DMSO or DMF. Do not store the stock solution, as the molecule can be sensitive to moisture.
 - Dissolve the alkyne-modified target molecule in the reaction buffer.
- Conjugation Reaction:
 - Add the **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** stock solution to the solution of the target molecule. A molar excess of the linker is typically used to ensure efficient labeling.
 - For CuAAC, add the copper catalyst and ligand to the reaction mixture.
 - Incubate the reaction at room temperature for 1-4 hours or on ice for a longer duration. The optimal time and temperature will depend on the specific reactants.
- Purification:
 - Remove unreacted **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** and other small molecules from the labeled target molecule using dialysis or a gel filtration column.
- Characterization:
 - Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE if the target is a protein.



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Generalized workflow for bioconjugation using click chemistry.

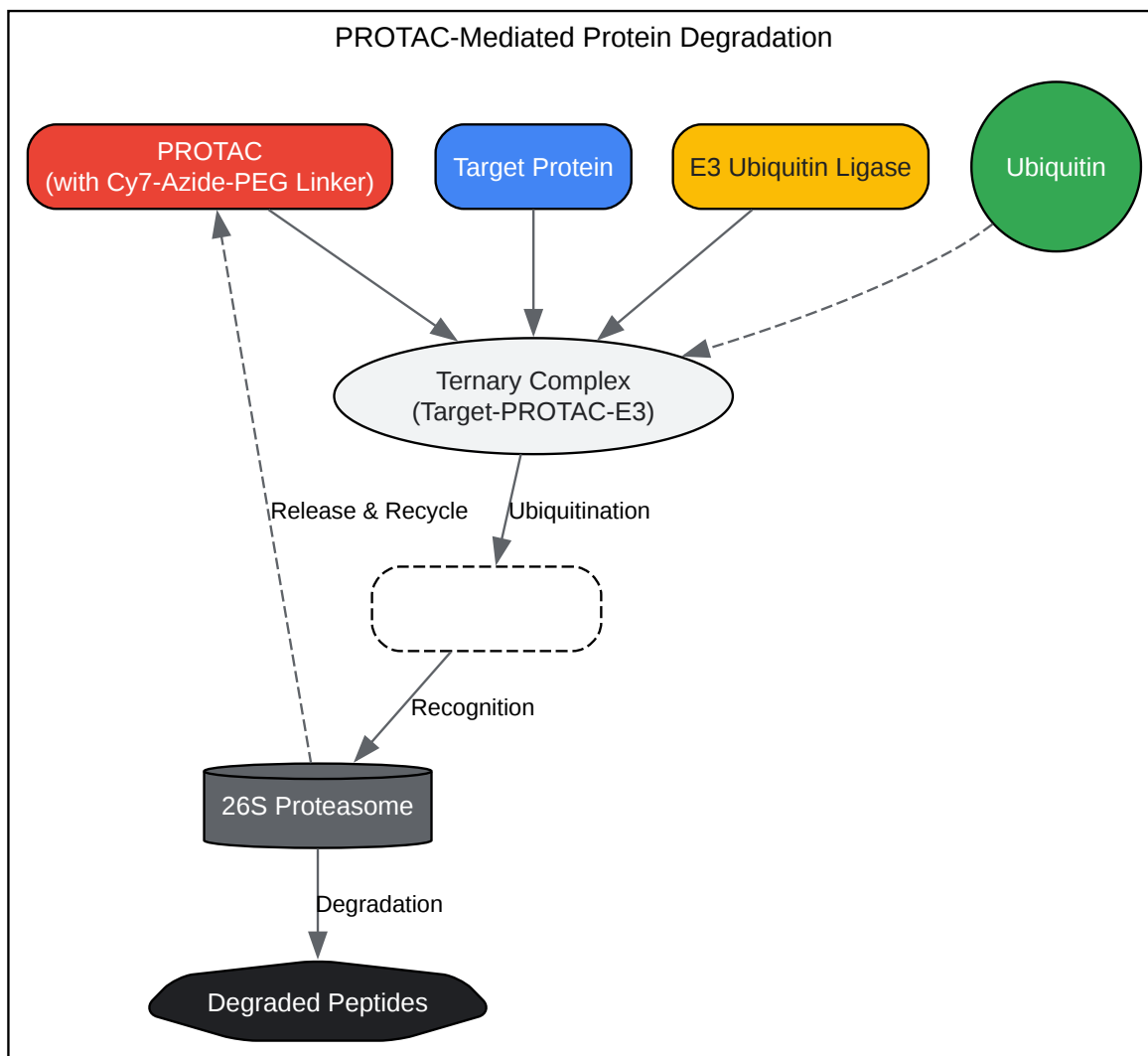
Application in PROTAC Development

A significant application of **N-(m-PEG4)-N'-(azide-PEG4)-Cy7** is in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target

protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this molecule acts as a fluorescently labeled linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

The signaling pathway for PROTAC-mediated protein degradation is as follows:

- The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
- The E3 ligase ubiquitinates the target protein by transferring ubiquitin molecules to it.
- The polyubiquitinated target protein is recognized and degraded by the 26S proteasome.
- The PROTAC molecule is released and can induce the degradation of another target protein molecule.



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Signaling pathway of PROTAC-mediated protein degradation.

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